4-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
4-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with a sulfonyl chloride derivative, followed by cyclization with a benzothiadiazole precursor. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group and benzothiadiazole moiety contribute to the compound’s overall binding affinity and specificity. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A well-known antihistamine that also contains a piperazine ring.
Trazodone: An antidepressant with a similar piperazine structure.
Aripiprazole: An antipsychotic drug featuring a piperazine moiety
Uniqueness
4-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to its combination of a piperazine ring, sulfonyl group, and benzothiadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H15ClN4O2S2 |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C16H15ClN4O2S2/c17-12-4-6-13(7-5-12)20-8-10-21(11-9-20)25(22,23)15-3-1-2-14-16(15)19-24-18-14/h1-7H,8-11H2 |
InChI Key |
HBJGUWIWWYOLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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